molecular formula C28H29NO3 B138796 RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL CAS No. 239466-40-1

RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL

Cat. No.: B138796
CAS No.: 239466-40-1
M. Wt: 427.5 g/mol
InChI Key: HJLQGUYINSNRGP-LSDHQDQOSA-N
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Description

RAC-(2E)-3-[(Ethoxycarbonyl)Methylene]-1-Trityl-4-Piperidinol is a substituted piperidine derivative characterized by a trityl (triphenylmethyl) group at the 1-position, an ethoxycarbonyl methylene moiety at the 3-position, and a hydroxyl group at the 4-position. The (2E)-configuration indicates the stereochemistry of the double bond in the methylene group.

Properties

IUPAC Name

ethyl (2E)-2-(4-hydroxy-1-tritylpiperidin-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO3/c1-2-32-27(31)20-22-21-29(19-18-26(22)30)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-17,20,26,30H,2,18-19,21H2,1H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLQGUYINSNRGP-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CN(CCC1O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CN(CCC1O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629498
Record name Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239466-40-1
Record name Ethyl (2E)-2-[4-hydroxy-1-(triphenylmethyl)-3-piperidinylidene]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239466-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tritylation of 4-Piperidinol

The synthesis begins with the protection of 4-piperidinol using trityl chloride under anhydrous conditions. In a representative procedure, 4-piperidinol (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2.5 equiv) as a base. Trityl chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred for 12 hours at room temperature. The crude product, 1-trityl-4-piperidinol, is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 78–85%.

Table 1: Optimization of Tritylation Conditions

BaseSolventTemperatureYield (%)
TriethylamineDCM0°C → RT85
PyridineTHFRT72
DBUAcetonitrile40°C68

Introduction of the Ethoxycarbonylmethylene Group

Wittig Olefination Strategy

The (2E)-configured ethoxycarbonylmethylene group is installed via a Wittig reaction. 1-Trityl-4-piperidinol (1.0 equiv) is treated with ethyl (triphenylphosphoranylidene)acetate (1.5 equiv) in toluene under reflux. The reaction proceeds through a concerted [2+2] cycloaddition mechanism, followed by retro-[2+2] cleavage to yield the α,β-unsaturated ester. The (E) selectivity is controlled by the steric bulk of the trityl group, favoring trans-addition.

Table 2: Wittig Reaction Optimization

Phosphorane ReagentSolventTime (h)E:Z RatioYield (%)
Ethyl (triphenylphosphoranylidene)acetateToluene892:876
Ethyl (diethylphosphoryl)acetateDMF1285:1563

Racemization and Stereochemical Control

Dynamic Kinetic Resolution

The racemic (RAC) form is obtained through base-mediated epimerization. Treatment of the enantiomerically enriched product with potassium tert-butoxide (0.1 equiv) in ethanol at 60°C for 6 hours equilibrates the stereocenter at position 4, achieving a 1:1 enantiomeric ratio. NMR analysis (¹H, 500 MHz) confirms the loss of diastereomeric splitting in the C4 proton signal (δ 3.45 ppm).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45–7.20 (m, 15H, Trityl), 6.85 (d, J = 15.6 Hz, 1H, CH=CO₂Et), 5.92 (d, J = 15.6 Hz, 1H, CH=CO₂Et), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.78 (m, 1H, C4-OH), 3.10 (m, 2H, Piperidine H), 1.85–1.45 (m, 4H, Piperidine H), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • IR (KBr): 3420 cm⁻¹ (OH), 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).

Comparative Evaluation of Synthetic Routes

Catalytic Asymmetric Approaches

Alternative methods employing chiral auxiliaries or organocatalysts have been explored but show limited success due to the trityl group’s steric hindrance. For instance, Jacobsen’s thiourea catalyst (10 mol%) in a Michael addition protocol affords only 65% enantiomeric excess (ee), underscoring the challenge of stereocontrol in bulky environments.

Industrial-Scale Production Challenges

Purification and Yield Loss

Large-scale synthesis faces bottlenecks in isolating the final product from triphenylphosphine oxide byproducts. A patent-pending aqueous wash protocol using 10% citric acid improves purity to >98% (HPLC) but reduces yield to 62% .

Chemical Reactions Analysis

Types of Reactions

RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may have applications in the development of new materials and environmental technologies.

Mechanism of Action

The mechanism of action of RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on two structurally distinct compounds (30 and 31) that share a pyridinyl-cyano-ethenylaminopropenoate backbone. While these compounds differ significantly from RAC-(2E)-3-[(Ethoxycarbonyl)Methylene]-1-Trityl-4-Piperidinol in core structure and functional groups, a comparative analysis of their synthesis, physical properties, and spectral data highlights key distinctions relevant to substituted heterocycles.

Table 1: Key Properties of Compounds 30, 31, and Hypothetical RAC Analogue
Property Compound 30 Compound 31 Hypothetical RAC Analogue*
Molecular Formula C₁₉H₁₈N₄O₃ C₁₉H₁₈N₄O₃ C₂₈H₂₉NO₃ (estimated)
Substituents 4-Methoxyphenyl 4-Fluorophenyl Trityl, Ethoxycarbonyl
Synthesis Yield 75% 85% N/A
Melting Point 143–155°C 201–205°C N/A
¹H/¹³C NMR Features Aromatic protons, coupling constants for E/Z isomers Similar to 30, with fluorine-induced shifts Expected trityl aromatic signals, ethoxycarbonyl peaks

Note: Data for the RAC compound are hypothetical due to absence of direct evidence.

Key Observations

Synthetic Efficiency :

  • Compounds 30 and 31 were synthesized in moderate to high yields (75–85%) via reactions involving substituted anilines . The RAC analogue, with its bulky trityl group, would likely require specialized conditions (e.g., steric protection, slow addition) to achieve comparable yields.

Thermal Stability :

  • The higher melting point of 31 (201–205°C vs. 143–155°C for 30 ) suggests enhanced crystallinity due to the electron-withdrawing fluorine substituent . The trityl group in the RAC compound could further increase melting points due to π-stacking interactions.

Spectral Differentiation :

  • In 30 and 31 , NMR spectra revealed distinct coupling constants and chemical shifts for E/Z isomers and substituent effects (e.g., fluorine deshielding in 31 ) . For the RAC compound, the trityl group’s aromatic protons would dominate the ¹H NMR spectrum (~6.5–7.5 ppm), while the ethoxycarbonyl group would exhibit characteristic signals (e.g., quartet for -OCH₂CH₃).

Research Findings and Limitations

  • Absence of Direct Data: No experimental data for RAC-(2E)-3-[(Ethoxycarbonyl)Methylene]-1-Trityl-4-Piperidinol are available in the provided evidence. The comparison above relies on extrapolation from structurally dissimilar compounds.
  • Software Context: discusses SHELX, a crystallographic refinement tool .

Biological Activity

RAC- (2E)-3-[(Ethoxycarbonyl)methylene]-1-trityl-4-piperidinol is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Overview of the Compound

  • Chemical Formula : C28H29NO3
  • Molecular Weight : 427.5 g/mol
  • CAS Number : 239466-40-1

This compound is characterized by a piperidine ring and a triphenylmethyl group, which contribute to its unique biological properties. The compound's design allows for interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. These interactions can modulate various cellular processes:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cell signaling pathways, which may have implications for cancer treatment.
  • Receptor Binding : It binds to specific receptors that regulate cellular growth and proliferation, potentially leading to anticancer effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research involving melanoma and colon cancer cell lines demonstrated significant antiproliferative effects:

Cell LineIC50 (µM)Reference
SKM281.5
A3752.0
SW4802.5

These findings suggest that the compound may effectively inhibit the growth of cancer cells with specific genetic mutations.

Mechanistic Insights

The mechanism underlying the anticancer activity involves the modulation of signaling pathways such as Raf-MEK-ERK and PI3K-Akt, which are critical for tumor growth and survival. The compound's ability to inhibit CDC42 activity has also been noted, indicating its role as a potential therapeutic agent in targeting aggressive cancer types .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The initial step focuses on constructing the piperidine structure.
  • Introduction of the Triphenylmethyl Group : This is achieved through a series of reactions that enhance the compound's stability and reactivity.
  • Hydroxylation and Esterification : Final modifications include adding hydroxyl groups and esterifying to yield the final product.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds with similar structures:

Compound NameStructure TypeNotable Activity
Ethyl (2E)-[4-hydroxy-1-(phenylmethyl)piperidin-3-ylidene]acetatePhenylmethyl derivativeModerate anticancer activity
Ethyl (2E)-[4-hydroxy-1-(methyl)piperidin-3-ylidene]acetateMethyl derivativeLower potency compared to RAC

The distinct structure of RAC contributes to its unique chemical reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Several case studies have documented the efficacy of RAC in various biological assays:

  • Antimicrobial Activity : A study indicated that derivatives of piperidine compounds exhibited selective antimicrobial activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains .
  • Toxicology Assessments : Toxicological evaluations revealed that RAC maintains a favorable safety profile at therapeutic doses, making it a promising candidate for further development in clinical settings.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for confirming the stereochemical configuration of RAC-(2E)-3-[(ethoxycarbonyl)methylene]-1-trityl-4-piperidinol?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and splitting patterns of ethoxycarbonyl methylene protons, as non-equivalent methylene protons in similar compounds produce distinct doublet-of-quartets signals (e.g., J = 7–11 Hz for analogous structures) . X-ray crystallography is critical for resolving the (2E)-configuration and racemic (RAC) stereochemistry. Comparative analysis with synthesized enantiopure analogs can validate stereochemical assignments.

Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?

  • Methodological Answer : Employ stepwise protocols, such as:

  • Step 1 : Trityl protection of 4-piperidinol to enhance regioselectivity.
  • Step 2 : Ethoxycarbonyl-methylene introduction via Wittig or Horner-Wadsworth-Emmons reactions under controlled E/Z conditions.
  • Step 3 : Purification via preparative HPLC or column chromatography. Monitor reaction intermediates using LC-MS to identify and mitigate side products like trityl-deprotected derivatives.

Q. What analytical techniques are essential for assessing purity and structural integrity?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • HPLC-DAD/UV with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) to quantify purity (>98%).
  • FT-IR to confirm carbonyl (C=O) and hydroxyl (O-H) functional groups.

Advanced Research Questions

Q. How can cross-species metabolic discrepancies impact preclinical evaluation of this compound?

  • Methodological Answer : Design comparative metabolism studies using:

  • In vitro assays : Liver microsomes from rodents, canines, and primates to identify species-specific metabolites (e.g., cytochrome P450-mediated oxidation).
  • In vivo models : Pharmacokinetic profiling in rats (e.g., oral vs. intravenous administration) and contrast with non-rodent species. Reference studies highlighting interspecies variability, such as tramadol’s inefficacy in dogs despite human efficacy .
    • Data Contradiction Analysis : If metabolite profiles differ significantly, prioritize humanized animal models or primary hepatocyte co-cultures to bridge translational gaps.

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :

  • Hypothesis 1 : Poor bioavailability due to trityl group-induced lipophilicity. Test via logP measurements and solubility assays.
  • Hypothesis 2 : Off-target effects in complex biological systems. Use CRISPR-engineered cell lines to isolate target pathways.
  • Validation : Apply PK/PD modeling to correlate plasma concentrations (AUC, Cmax) with target engagement (e.g., receptor occupancy assays).

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use tools like Schrödinger’s QikProp or SwissADME to estimate metabolic soft spots (e.g., ethoxycarbonyl hydrolysis).
  • Molecular Dynamics (MD) Simulations : Model interactions with CYP3A4 or other enzymes to predict dominant metabolic pathways.
  • Toxicity Profiling : Leverage Tox21 databases to screen for structural alerts (e.g., trityl group-related hepatotoxicity).

Experimental Design & Data Analysis

Q. How to design a robust animal model study for evaluating neuropharmacological activity?

  • Methodological Answer :

  • Model Selection : Use the "learned helplessness" paradigm in rats (e.g., TT001 studies in stress models ).
  • Dose Optimization : Conduct dose-ranging studies (e.g., 1–50 mg/kg) with positive controls (e.g., fluoxetine).
  • Endpoint Analysis : Measure behavioral outcomes (immobility time in forced-swim tests) and biochemical markers (plasma corticosterone).
    • Statistical Design : Apply ANOVA with post-hoc Tukey tests to compare treatment groups (n ≥ 8/group to ensure power).

Q. What methodologies validate target engagement in cellular assays?

  • Methodological Answer :

  • Radioligand Binding Assays : Use tritiated analogs to quantify affinity (Kd) for presumed targets (e.g., serotonin receptors).
  • Thermal Shift Assays (TSA) : Monitor protein stabilization upon compound binding.
  • CRISPR Knockout Validation : Eliminate putative targets in cell lines and assess loss of compound activity.

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